molecular formula C15H9NO5 B11840382 3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one CAS No. 875655-42-8

3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B11840382
CAS No.: 875655-42-8
M. Wt: 283.23 g/mol
InChI Key: QBPBZORLXJASHZ-UHFFFAOYSA-N
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Description

3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivativesThe structure of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one includes a chromen-2-one core with acetyl and nitro substituents, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride .

Industrial Production Methods: Industrial production of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one may involve optimized versions of the Pechmann condensation or other efficient synthetic routes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

  • 3-Acetyl-2H-chromen-2-one
  • 8-Nitro-2H-chromen-2-one
  • 3-Acetyl-6-bromo-2H-chromen-2-one

Comparison: 3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and can undergo a wider variety of chemical reactions .

Properties

CAS No.

875655-42-8

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

3-acetyl-8-nitrobenzo[h]chromen-2-one

InChI

InChI=1S/C15H9NO5/c1-8(17)13-7-10-3-2-9-6-11(16(19)20)4-5-12(9)14(10)21-15(13)18/h2-7H,1H3

InChI Key

QBPBZORLXJASHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])OC1=O

Origin of Product

United States

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